molecular formula C6H12OS B2376150 1-(Oxolan-2-yl)ethanethiol CAS No. 1851947-06-2

1-(Oxolan-2-yl)ethanethiol

Cat. No.: B2376150
CAS No.: 1851947-06-2
M. Wt: 132.22
InChI Key: KMXQKXOGMUNIHW-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to an oxolane ring.

Scientific Research Applications

1-(Oxolan-2-yl)ethanethiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

1-(Oxolan-2-yl)ethanethiol can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of hydrosulfide anion with an alkyl halide.

    Industrial Production: Industrial production methods often involve the use of thiourea and alkyl halides under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Oxolan-2-yl)ethanethiol undergoes various chemical reactions:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide formed from oxidation can be reduced back to the thiol using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.

    Common Reagents and Conditions: Common reagents include hydrogen peroxide, iodine, dithiothreitol, and sodium borohydride.

    Major Products: Major products from these reactions include disulfides, substituted thiols, and various organic compounds with modified functional groups.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can modulate enzymatic activities and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

1-(Oxolan-2-yl)ethanethiol can be compared with other thiol-containing compounds:

    Ethanethiol: A simpler thiol with a shorter ethyl chain and no oxolane ring.

    1-Butanethiol: Similar in structure but with a longer carbon chain.

    Tetrahydro-2-methyl-3-furanthiol: Contains a furan ring instead of an oxolane ring, leading to different reactivity and applications.

Properties

IUPAC Name

1-(oxolan-2-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXQKXOGMUNIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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